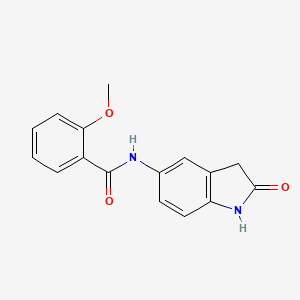

2-methoxy-N-(2-oxoindolin-5-yl)benzamide

描述

2-Methoxy-N-(2-oxoindolin-5-yl)benzamide (Compound 82) is a synthetic small molecule with a molecular formula of C₁₆H₁₃N₂O₃ and a molecular weight of 283.1083 g/mol . It features a benzamide core substituted with a methoxy group at the 2-position and an indolin-2-one moiety linked via an amide bond. Key spectral data include:

- 13C NMR (DMSO-d6): δ 176.4 (C=O of indolinone), 164.9 (amide C=O), 159.2 (methoxy-substituted aromatic carbon), and other aromatic carbons between 108–139 ppm .

- HRMS: [M+H]+ observed at 283.1073 (theoretical 283.1083) .

- Synthesis: Prepared via Procedure F with 71% yield and >98% purity .

The compound is part of a broader class of kinase inhibitors targeting Tousled-like kinase 2 (TLK2), with structural modifications influencing potency and selectivity .

属性

IUPAC Name |

2-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-14-5-3-2-4-12(14)16(20)17-11-6-7-13-10(8-11)9-15(19)18-13/h2-8H,9H2,1H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPOFERZCHZXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-methoxy-N-(2-oxoindolin-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with 2-oxoindoline-5-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthetic route can be summarized as follows:

Starting Materials: 2-methoxybenzoic acid and 2-oxoindoline-5-carboxylic acid.

Reaction Conditions: The reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Procedure: The starting materials are dissolved in an appropriate solvent, such as dichloromethane, and the coupling agent and catalyst are added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The crude product is purified using column chromatography to obtain the pure this compound.

化学反应分析

2-methoxy-N-(2-oxoindolin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles.

Hydrolysis: Hydrolysis of the amide bond can be achieved using acidic or basic conditions to yield the corresponding carboxylic acid and amine.

科学研究应用

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a valuable tool in biochemical studies.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

作用机制

The mechanism of action of 2-methoxy-N-(2-oxoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins involved in cell cycle regulation and apoptosis. For example, it can activate procaspase-3, leading to the induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Methoxy vs. Cyano Substitutions

- Compound 82 (2-methoxy): Exhibits moderate hydrophilicity due to the methoxy group. No direct biological data reported, but its structural simplicity suggests baseline kinase interaction .

- Compound 77 (4-cyano): Replaces methoxy with a cyano group at the 4-position. Molecular weight increases to 278.0929 g/mol (C₁₆H₁₂N₃O₂), with reduced polarity. HRMS: [M+H]+ = 278.0920 .

- Compound 78 (3-cyano): Similar to 77 but with a 3-cyano substitution. Shows a higher melting point (214–216°C) and distinct ¹H NMR shifts (e.g., δ 10.36 ppm for amide NH) .

Fluorinated Analogs

- Compound 112 (2-fluoro-5-trifluoromethyl) : Features a trifluoromethyl and fluorine substituent. Molecular formula C₁₇H₁₁F₄N₂O₂ , with HRMS [M+H]+ = 353.0812. Melting point: 96–97°C .

- Compound 101 (3-fluoro) : Contains a 3-fluoro substitution and imidazole methylidene. HRMS [M+H]+ = 399.1058 (C₂₀H₁₄F₃N₄O₂) .

Key Insight : Fluorine atoms improve metabolic stability and membrane permeability, making these analogs promising for in vivo studies .

Modifications on the Indolinone Moiety

Heterocyclic Additions

- Compound 73 : Incorporates a 1H-imidazol-5-ylmethylidene group, forming a conjugated system. Molecular weight 321.0979 g/mol (C₁₇H₁₃N₄O₃). ¹³C NMR shows imidazole carbons at δ 143.4 and 136.5 ppm .

- Compound 104 : Contains a trifluoromethylbenzamide and imidazol-2-ylmethylidene. E:Z isomer ratio (34:66) complicates purification .

Key Insight : Heterocyclic extensions enhance π-π stacking interactions with kinase ATP-binding pockets but may introduce synthetic challenges .

Simplified Indolinone Derivatives

- Compound 63 (N-(2-oxoindolin-5-yl)benzamide) : Lacks the methoxy group. Serves as a baseline for structure-activity relationship (SAR) studies, highlighting the critical role of the 2-methoxy group in 82 for target engagement .

生物活性

2-Methoxy-N-(2-oxoindolin-5-yl)benzamide is a compound that belongs to the indole derivative family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a benzamide moiety linked to a 2-oxoindoline structure, which is significant for its biological interactions. The presence of the methoxy group enhances its solubility and reactivity, contributing to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following sections detail its specific activities and mechanisms.

Anticancer Activity

Multiple studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The findings are summarized in the table below:

These results illustrate that the compound not only inhibits cell proliferation but also triggers apoptotic pathways, making it a candidate for further development as an anticancer agent.

The mechanisms through which this compound exerts its biological effects are still under investigation, but several pathways have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Gene Expression Modulation : It has been suggested that it can alter gene expression profiles associated with tumor growth.

- Direct Binding to Biomolecules : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways related to cancer.

Case Studies and Research Findings

Several notable studies have explored the biological activity of this compound:

- Cytotoxicity Evaluation : A study conducted by Yu-Ou Teng et al. demonstrated the compound's potent antiproliferative activity against MCF-7 and HCT-116 cell lines, showing IC50 values comparable to standard chemotherapy agents like doxorubicin .

- Apoptosis Mechanism Analysis : Further investigations revealed that treatment with this compound resulted in significant changes in cell morphology and increased apoptosis markers such as annexin V staining in Jurkat cells .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the benzamide structure can enhance cytotoxicity and selectivity towards specific cancer types, suggesting a pathway for optimizing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。